molecular formula C7H6Cl2S B1585405 2,4-Dichlorobenzyl mercaptan CAS No. 59293-67-3

2,4-Dichlorobenzyl mercaptan

Cat. No. B1585405
CAS RN: 59293-67-3
M. Wt: 193.09 g/mol
InChI Key: ZSPXTTVUJDSRNJ-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl mercaptan is a chemical compound with the formula C7H6Cl2S . It is also known by other names such as Benzenemethanethiol, 3,4-dichloro-; 3,4-dichlorotoluene-α-thiol .


Molecular Structure Analysis

The molecular weight of 2,4-Dichlorobenzyl mercaptan is 193.094 . The IUPAC Standard InChI is InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,4-Dichlorobenzyl mercaptan is a liquid at 20°C . It has a refractive index of 1.60 and a density of 1.36 . It is insoluble in water .

Scientific Research Applications

Colorimetric Method for Determining Mercaptans

Ellman (1958) developed a colorimetric method to determine low concentrations of mercaptans, including 2,4-dichlorobenzyl mercaptan. This method involves the reaction of mercaptan anions with bis(p-nitrophenyl)disulfide at pH 8.0. Applications of this reaction include the determination of mercaptan in synthetic compounds and mercaptan reactivity in proteins (Ellman, 1958).

Gas Chromatographic Separation of Mercaptans

Korolczuk, Daniewski, and Mielniczuk (1974) investigated the gas chromatographic separation of mercaptans, including derivatives of 2,4-dichlorobenzyl mercaptan. They found that thioalkylbenzoates were the most suitable derivatives for gas-liquid chromatography (GLC) separation (Korolczuk, Daniewski, & Mielniczuk, 1974).

Antimitotic Drug Action Mechanism

Bai, Duanmu, and Hamel (1989) studied 2,4-dichlorobenzyl thiocyanate, a compound related to 2,4-dichlorobenzyl mercaptan. They concluded that it acts as a sulfhydryl alkylating reagent, forming a mixed disulfide with protein sulfhydryl groups (Bai, Duanmu, & Hamel, 1989).

Amperometric Titration with Silver Nitrate

Aibara, Herreid, and Wilson (1960) studied the amperometric titration of various mercaptans with silver nitrate, which can be applied to 2,4-dichlorobenzyl mercaptan. They found that certain mercaptans yield theoretical titrations, indicating a specific reaction mechanism (Aibara, Herreid, & Wilson, 1960).

Development of Odorless Benzyl Mercaptan

Matoba, Kajimoto, and Node (2007) developed 2,4,6-trimethoxybenzyl mercaptan, a compound similar to 2,4-dichlorobenzyl mercaptan, as an odorless substitute for hydrogen sulfide. This compound is used to afford β-mercapto-carbonyl compounds in a Michael addition (Matoba, Kajimoto, & Node, 2007).

Transition Metal Promoted Reactions

Ng and Luh (1991) studied the reaction of 2-naphthylmethyl mercaptan with W(CO)6, which is relevant to understanding the behavior of 2,4-dichlorobenzyl mercaptan in transition metal-promoted reactions (Ng & Luh, 1991).

Paper Chromatography of Mercaptan Derivatives

Day and Patton (1959) presented ascending paper chromatographic methods for the separation of 2,4-dinitrophenylsulfide derivatives of mercaptans and mercapto-acids, which can be applied to 2,4-dichlorobenzyl mercaptan (Day & Patton, 1959).

Collection and Identification of Thiols and Disulphides

Folkard and Joyce (1963) studied the collection of thiols and disulphides in mercuric cyanide and mercuric chloride, which is applicable to compounds like 2,4-dichlorobenzyl mercaptan (Folkard & Joyce, 1963).

Titrimetric Determination with Chloramine-T

Paul, Sharma, Kumar, and Parkash (1975) investigated the reaction of various mercaptans, including 2,4-dichlorobenzyl mercaptan, with chloramine-T, forming corresponding disulphides (Paul, Sharma, Kumar, & Parkash, 1975).

Safety And Hazards

2,4-Dichlorobenzyl mercaptan is toxic if inhaled, harmful if swallowed, and causes skin and serious eye irritation . It may also cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(2,4-dichlorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXTTVUJDSRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208016
Record name 2,4-Dichlorotoluene-alpha-thiol
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Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichlorobenzyl mercaptan

CAS RN

59293-67-3
Record name 2,4-Dichlorobenzenemethanethiol
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Record name 2,4-Dichlorotoluene-alpha-thiol
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Record name 59293-67-3
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Record name 2,4-Dichlorotoluene-alpha-thiol
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Record name 2,4-dichlorotoluene-α-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
R Bai, C Duanmu, E Hamel - Biochimica et Biophysica Acta (BBA)-Protein …, 1989 - Elsevier
The compound 2,4-dichlorobenzyl thiocyanate (DCBT) was previously shown to cause mitotic arrest, disruption of intracellular microtubules, and inhibition of tubulin polymerization, with …
Number of citations: 37 www.sciencedirect.com
RL Bai, CM Lin, NN Yen, TY Liu, E Hamel - Biochemistry, 1989 - ACS Publications
Materials and Methods Materials. Nonradiolabeled DCBT and maytansine were obtained, respectively, from the Drug Synthesis and Chemistry and Natural Products Branches of the …
Number of citations: 73 pubs.acs.org
NS Li, JK Frederiksen, JA Piccirilli - The Journal of organic …, 2012 - ACS Publications
This work describes a general method for the synthesis of oligoribonucleotides containing a site-specific nonbridging phosphorodithioate linkage via automated solid-phase synthesis …
Number of citations: 16 pubs.acs.org
I BARBER, JL IMBACH, B RAYNER - Antisense Research and …, 1995 - liebertpub.com
A "phosphorothioate triester method" was investigated for the solution-phase synthesis of phosphorothioate oligonucleosides. Using fully protected 3′-phosphorothiolate thymidine …
Number of citations: 13 www.liebertpub.com
MJ Green, R Tiberi, RW Draper, FE Carlon… - Journal of Medicinal …, 1983 - ACS Publications
The preparation and antisebaceous gland activities of a series of 17-chloro-17/3-sulfinyl steroids are described. They were obtained from the corresponding 17a-sulfides by chlorination …
Number of citations: 8 pubs.acs.org
MH Caruthers - Accounts of chemical research, 1991 - ACS Publications
Several years ago, an Account from this laboratory emphasized how chemically synthesized deoxyoligonucleotides could be used to deduce some of the key mechanisms whereby …
Number of citations: 366 pubs.acs.org
N Pawar, P Jalwal - Annals of the Romanian Society for Cell Biology, 2022 - annalsofrscb.ro
Background: The prepared formulation of Non-Pressurized Topical Spray of Miconazole and Neomycin was analyzed in GC-MS depicting various components present and their …
Number of citations: 3 www.annalsofrscb.ro
H Alper, F Sibtain - Journal of organometallic chemistry, 1985 - Elsevier
The biphasic reaction of benzylic mercaptans with triiron dodecacarbonyl, 48–50% tetrafluoroboric acid, and benzene affords desulfurized products in good to excellent yields. This …
Number of citations: 16 www.sciencedirect.com
J Kehler, A Püschl, O Dahl - Nucleosides, Nucleotides & Nucleic …, 1997 - Taylor & Francis
ABSTRACT A method for the synthesis of O-thymidin-3′-yl S-alkyl dithiophosphate monomers 1 with different S-protecting groups has been developed. These have been used for …
Number of citations: 9 www.tandfonline.com
X Yang, E Mierzejewski - New Journal of Chemistry, 2010 - pubs.rsc.org
Nucleoside and oligonucleoside dithiophosphates are normal nucleotide and oligonucleotide mimics in which two nonbridging oxygen atoms at a phosphomonoester of a nucleotide or …
Number of citations: 30 pubs.rsc.org

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